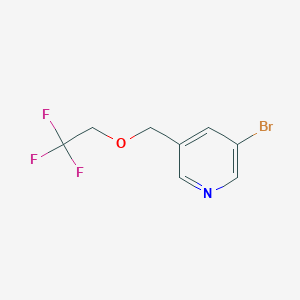

3-Bromo-5-((2,2,2-trifluoroethoxy)methyl)pyridine

Description

3-Bromo-5-((2,2,2-trifluoroethoxy)methyl)pyridine (CAS: 1383985-26-9) is a pyridine derivative with the molecular formula C₈H₇BrF₃NO and a molecular weight of 270.06 g/mol . The compound features a bromine atom at the 3-position and a trifluoroethoxymethyl group (-CH₂-O-CF₃) at the 5-position of the pyridine ring. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the trifluoroethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research .

Properties

IUPAC Name |

3-bromo-5-(2,2,2-trifluoroethoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-7-1-6(2-13-3-7)4-14-5-8(10,11)12/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTVGXQQXZPYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)COCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-Bromo-5-((2,2,2-trifluoroethoxy)methyl)pyridine has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: The compound is utilized in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-Bromo-5-((2,2,2-trifluoroethoxy)methyl)pyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Observations :

- Trifluoroethoxy vs. Trifluoromethyl : The trifluoroethoxy group (-O-CF₃) in the target compound provides greater steric bulk and polarity compared to trifluoromethyl (-CF₃), influencing solubility and receptor binding .

- Substituent Position : Bromine at the 3-position (meta) vs. 5-position (para) alters regioselectivity in cross-coupling reactions. For example, 5-bromo derivatives are preferred in Suzuki-Miyaura couplings due to reduced steric interference .

Reactivity in Cross-Coupling Reactions

- This compound undergoes palladium-catalyzed couplings with arylboronic acids to yield biarylpyridines, a common motif in kinase inhibitors .

- 3-Bromo-2-ethoxy-5-(trifluoromethyl)pyridine (CAS: 216766-04-0) exhibits slower reaction rates in amination due to electron-deficient -CF₃ groups deactivating the pyridine ring .

- 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 905966-34-9) leverages alkyne groups for click chemistry, a feature absent in the target compound .

Pharmaceutical Relevance

- The trifluoroethoxy group is a key structural element in lansoprazole and dexlansoprazole, proton pump inhibitors used to treat gastroesophageal reflux disease (GERD).

Biological Activity

3-Bromo-5-((2,2,2-trifluoroethoxy)methyl)pyridine is a pyridine derivative notable for its unique structural features, including a bromine atom and a trifluoroethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. The trifluoroethoxy group may enhance the compound's interaction with biological targets, which is crucial for its pharmacological efficacy.

- Molecular Formula : C₇H₄BrF₃NO

- Molecular Weight : Approximately 256.02 g/mol

- Structure : Characterized by a pyridine ring substituted with a bromine atom and a trifluoroethoxy group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may lead to the formation of biologically active derivatives.

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Enhanced Lipophilicity : The trifluoroethoxy group increases the lipophilicity of the compound, facilitating its passage through lipid membranes and enhancing bioavailability.

Case Studies

- Pyridine Derivatives in Antiviral Research : A study highlighted the development of pyridine compounds with significant antiviral activity against SARS-CoV-2. The presence of the trifluoroethoxy group was noted to enhance binding affinity to viral proteins, suggesting potential applications in treating viral infections .

- Antimicrobial Efficacy : In a comparative study of various pyridine derivatives, those containing electron-withdrawing groups like trifluoroethoxy exhibited increased antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could possess similar properties .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-Bromo-5-methylpyridine | 0.90 | Lacks trifluoroethoxy group; less reactive |

| 5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | 0.85 | Contains chlorine instead of bromine |

| 5-Bromo-3-fluoro-2-methoxypyridine | 0.80 | Has a methoxy group instead of trifluoroethoxy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.